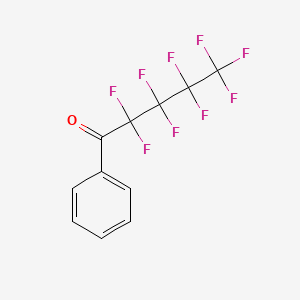

Phenyl perfluorobutyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVIGFLVISQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022348 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-27-0 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluorobutyl Phenyl Ketones and Analogues

Classical Approaches

The traditional methods for synthesizing phenyl perfluorobutyl ketone have relied on well-established organometallic and electrophilic aromatic substitution reactions. These routes are foundational and continue to be relevant in many synthetic contexts.

Grignard Reagent-Based Syntheses

The reaction of organomagnesium halides (Grignard reagents) with perfluoroalkyl sources is a cornerstone of C-C bond formation. This approach has been adapted for the synthesis of perfluoroalkyl ketones.

The reaction between phenylmagnesium bromide and a suitable perfluorobutyl electrophile is a primary method for creating the core structure of this compound. While direct reaction with perfluorobutyl iodide can be challenging, the Grignard reagent is more commonly reacted with a perfluorobutyryl derivative, such as the corresponding acyl chloride or ester.

A general representation of this reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of a perfluorobutyryl compound. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Similar to Grignard reagents, organolithium compounds, such as phenyl lithium, offer a powerful nucleophilic source of the phenyl group. Phenyl lithium is generally more reactive than its Grignard counterpart. The synthesis would involve the reaction of phenyl lithium with a perfluorobutyryl electrophile, such as perfluorobutyryl chloride.

The heightened reactivity of phenyl lithium necessitates careful control of reaction conditions, often requiring low temperatures to prevent side reactions. The choice of solvent is also critical, with ethereal solvents being common.

Friedel-Crafts Acylation using Perfluorobutyl Acyl Chlorides

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. In this context, benzene (B151609) or a substituted aromatic precursor is acylated using a perfluorobutyryl halide, typically perfluorobutyryl chloride (C4F9COCl), in the presence of a strong Lewis acid catalyst.

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl3), ferric chloride (FeCl3), or boron trifluoride (BF3). The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate, which then undergoes electrophilic aromatic substitution with the benzene ring. This method is often favored for its directness and the availability of the starting materials. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or carbon disulfide.

A study has shown that the Friedel-Crafts acylation of arenes with perfluoroalkanoic acids can be effectively catalyzed by triflic anhydride (B1165640). For instance, the reaction of benzene with perfluorobutanoic acid in the presence of triflic anhydride yields 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one.

| Reactants | Catalyst | Product |

| Benzene, Perfluorobutanoic Acid | Triflic Anhydride | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one |

Oxidative Coupling of Perfluorobutyl Alcohols with Aromatic Precursors

Oxidative coupling methods represent an alternative strategy for the synthesis of this compound. These reactions involve the direct coupling of a perfluoroalkyl alcohol with an aromatic compound, facilitated by an oxidizing agent. While less common than Grignard or Friedel-Crafts reactions for this specific ketone, oxidative cross-coupling reactions are a significant area of research in organic synthesis.

The general principle involves the generation of a reactive perfluoroalkyl radical or a related species from the corresponding alcohol, which then reacts with the aromatic precursor. This approach can offer advantages in terms of atom economy and the use of more environmentally benign starting materials.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly catalytic methods. These advanced strategies often provide milder reaction conditions and broader substrate scopes compared to classical approaches.

Research into catalytic methods for the synthesis of perfluoroalkyl ketones is an active field. These strategies often focus on the use of transition metal catalysts to facilitate the coupling of perfluoroalkyl sources with aromatic partners. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be adapted for this purpose, although this would typically involve the use of a perfluoroalkyl-containing organometallic reagent and an aryl halide, or vice versa.

Another advanced approach involves the direct C-H functionalization of aromatic rings with perfluoroalkyl groups. While challenging, this method is highly desirable as it avoids the pre-functionalization of the aromatic starting material. Photocatalysis has also emerged as a powerful tool for the generation of perfluoroalkyl radicals from various precursors, which can then be used to acylate aromatic compounds.

These advanced catalytic systems aim to overcome some of the limitations of classical methods, such as the use of stoichiometric amounts of strong Lewis acids in Friedel-Crafts reactions or the highly reactive nature of organometallic reagents.

α-Perfluoroalkylation of α,β-Unsaturated Ketones

The introduction of perfluoroalkyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. One key target for such modifications is the α-position of ketones. A prevalent strategy for achieving this is through the α-perfluoroalkylation of α,β-unsaturated ketones.

Conjugate Hydroboration and Radical Perfluoroalkylation Pathways

A notable two-step method for the formal hydroperfluoroalkylation of enones has been developed, which circumvents the need for transition metal catalysts in the initial step. acs.orgnih.govacs.org This process begins with the 1,4-hydroboration of an α,β-unsaturated ketone using catecholborane. acs.orgnih.govacs.org This reaction proceeds smoothly in the absence of a catalyst to generate a boron enolate in situ. acs.org The subsequent step involves the radical perfluoroalkylation of this boron enolate intermediate. acs.orgnih.govacs.org

The perfluoroalkyl radical is typically generated from a perfluoroalkyl iodide upon irradiation with blue light-emitting diodes (LEDs) in the presence of an amine additive. acs.orgnih.govacs.org The electrophilic perfluoroalkyl radical then adds to the boron enolate. acs.org This entire process, from the initial hydroboration to the final perfluoroalkylation, occurs under very mild conditions at room temperature. acs.orgnih.govacs.org The choice of solvent can influence the reaction yield, with 1,2-dichloroethane (B1671644) often providing optimal results. acs.org

Table 1: Optimization of Reaction Conditions for α-Perfluoroalkylation acs.org

| Entry | Additive | Solvent | Yield (%) |

|---|---|---|---|

| 1 | - | - | 29 |

| 2 | - | - | 35 |

| 3 | DMF | - | 45 |

| 4 | Et3N | - | 72 |

| 5 | Et3N | Dioxane | 78 |

| 6 | Et3N | 1,2-Dichloroethane | 84 |

Photoredox Catalysis in Perfluoroalkylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for the α-perfluoroalkylation of ketones and their derivatives. nih.govacs.orgmdpi.com This approach utilizes a photocatalyst, such as [Ru(bpy)₃]²⁺ or various organic dyes, which becomes excited upon absorbing visible light. nih.govmdpi.com The excited photocatalyst can then engage in a single-electron transfer with a perfluoroalkyl halide to generate a perfluoroalkyl radical. mdpi.com

This radical can then react with an enol or enolate equivalent of a ketone, such as a silyl (B83357) enol ether, to form the α-perfluoroalkylated product. nih.gov One of the significant advantages of this method is its broad substrate scope, tolerating a wide variety of functional groups including arenes, nitriles, halogens, sulfides, ethers, and carbamates. nih.gov The reactions are typically carried out under mild conditions, often at room temperature. nih.govacs.org This methodology has been successfully applied to the synthesis of α-trifluoromethyl carbonyl compounds and can be extended to other perfluoroalkyl groups. nih.gov

Selective C(sp³)-F Functionalization in Polyfluoroalkyl Ketones

The selective activation and functionalization of strong carbon-fluorine (C-F) bonds present a significant challenge in synthetic chemistry. nih.govresearchgate.net Recent advancements have demonstrated the feasibility of selectively functionalizing multiple C(sp³)–F bonds in polyfluoroalkyl ketones. nih.gov

Cobalt-Promoted C-F Cleavage and Cascade Reactions

Research has shown that cobalt salts, when used in combination with a base such as cesium carbonate (Cs₂CO₃), can effectively promote the cleavage of multiple C(sp³)–F bonds within polyfluoroalkyl ketones. nih.govresearchgate.net This cobalt-promoted activation initiates a cascade of reactions, particularly when conducted in the presence of various nucleophiles. nih.gov This process allows for a controlled and successive defluorination at different positions within the perfluoroalkyl chain. nih.gov Phenyl ketones have been shown to react with low-valent cobalt(I) adducts to form stable five-membered cobaltacycles through C-H and C-F activation. nih.gov

Regiodefined Perfluoroalkylated Heterocycle Formation

A significant application of the cobalt-promoted C-F functionalization is the synthesis of regiodefined perfluoroalkylated heterocyclic compounds. nih.govbohrium.com By reacting polyfluorinated ketones with diverse N- and S-nucleophiles under cobalt-promoted conditions, a coupling-aromatization-cyclization cascade is triggered. nih.gov This sequence leads to the formation of complex heterocyclic structures, such as perfluoroalkylated naphtho[1,2-b]furan (B1202928) and benzofuran (B130515) derivatives. nih.gov The process involves the precise cleavage of four or five C(sp³)–F bonds at two different sites of the perfluoroalkyl chain, demonstrating a high level of control and selectivity. bohrium.com This method provides a valuable route to drug-like heterocyclic molecules. nih.gov

Radical-Mediated Ketone Synthesis from Thioesters

The development of novel methods for ketone synthesis remains a central focus in organic chemistry. One emerging strategy involves the use of thioesters as starting materials in radical-mediated reactions. tdl.orgtdl.org This approach is based on the principle that radical addition to the carbonyl group of a thioester can lead to a tetrahedral intermediate. The subsequent fragmentation of this intermediate, driven by the formation of a stable thiyl radical, results in the desired ketone. tdl.org While this methodology is still under development, it holds promise for the convergent synthesis of ketones, including those bearing perfluoroalkyl moieties. The challenge lies in controlling the reaction pathways to favor ketone formation over potential side reactions. tdl.orgtdl.org

One-Pot Conversions from Aromatic Ketones to Esters via Claisen/Retro-Claisen Reactions

A significant advancement in synthetic chemistry involves the one-pot conversion of aromatic ketones into aromatic esters, a process that enhances their utility in cross-coupling reactions. azom.comwaseda.jp Traditionally, the strong carbon-carbon bonds in aromatic ketones made them difficult to use in such reactions, often requiring complex and costly procedures. waseda.jpchemicalprocessing.com

Researchers at Waseda University have pioneered a method that combines a Claisen reaction and a retro-Claisen reaction in a single step. azom.comchemicalprocessing.com In this sequence, the Claisen reaction first joins two molecules to create a larger intermediate, which is then modified by the retro-Claisen reaction to yield the desired ester. azom.comchemicalprocessing.com This one-pot process simplifies the synthesis, shortens reaction times, and reduces the need for intermediate purification steps. azom.comwaseda.jp The method is noted for its high flexibility, working with a variety of reactants including alcohols, phenols, and amines. chemicalprocessing.com

A related strategy, termed "heteroaromatic swapping," utilizes a similar Claisen/retro-Claisen mechanism. researchgate.net This allows for the direct exchange of an aromatic ring in a ketone with a heteroaromatic ring from a heteroaryl ester. researchgate.net The process has been shown to be highly efficient for converting bioactive aromatic ketones into their heteroaromatic counterparts. researchgate.net

Table 1: Heteroaromatic Swapping of Aromatic Ketones via Claisen/Retro-Claisen Reaction

| Aromatic Ketone | Heteroaromatic Ester | Base | Solvent | Temperature | Yield of Heteroaryl Ketone | Reference |

|---|---|---|---|---|---|---|

| Aromatic Ketone 1a | Methyl picolinate (B1231196) (2A ) | NaH (2.0 equiv) | THF | 60 °C | 91% | researchgate.net |

| Aromatic Ketone 1 | Heteroaromatic Ester 2A (1.5 equiv) | NaH (2.0 equiv) | THF | 60 °C | Varies by substrate | researchgate.net |

| Aromatic Ketone 1 | Heteroaromatic Ester 2A (3.0 equiv) | NaH (3.0 equiv) | THF | 80 °C | Improved for certain substrates | researchgate.net |

Synthesis of α-Azido Ketones from Fluorinated Precursors

α-Azido ketones are highly versatile synthetic intermediates used in the creation of a wide array of nitrogen-containing compounds, including amines, imines, and various heterocycles like oxazoles and triazoles. mdpi.com The presence of both a carbonyl group and an azide (B81097) function imparts special reactivity to these molecules. rsc.org

The traditional and most common method for synthesizing α-azido ketones is through the nucleophilic substitution of α-halo ketones with an azide salt. mdpi.com This approach is particularly effective for phenacyl halides. mdpi.com Therefore, a primary route to α-azido ketones from fluorinated precursors would involve an α-halo perfluorobutyl phenyl ketone as the starting material.

Recent research has expanded the available methodologies. A novel transformation involves a neighboring carbonyl group-assisted sequential 1,2-azide and 1,4-oxygen migration of vinyl azides to produce α-azido ketones. sciengine.com This method, which represents the first direct conversion of α-vinyl azides to α-azido ketones, is noted for its high efficiency, broad substrate scope, and excellent yields, often in very short reaction times. sciengine.com The development of synthetic methods for fluorinated organic azides is a challenging field, requiring new approaches beyond the standard use of azide salts due to the unique properties of fluorinated compounds. avcr.cz

Table 2: Selected Synthetic Approaches to α-Azido Ketones

| Starting Material | Key Reagents/Process | Product | Key Features | Reference |

|---|---|---|---|---|

| α-Halo Ketones | Nucleophilic substitution with azide salts | α-Azido Ketones | Traditional, effective for phenacyl halides. | mdpi.com |

| α-Vinyl Azides | Neighboring carbonyl group-assisted 1,2-azide and 1,4-oxygen migration (using PhIF2) | α-Azido Ketones | Novel, high efficiency, short reaction times. | sciengine.com |

| Propargylic Alcohols | One-pot, three-step process involving azidation and migration | α-Azido Ketones | Demonstrates synthetic utility from readily available materials. | sciengine.com |

Industrial Preparative Methods

Direct Fluorination of Phenyl Butyl Ketone with Sulfur Tetrafluoride

The conversion of a carbonyl group into a gem-difluoro group is a crucial transformation in the synthesis of fluorinated compounds. One of the classic reagents for this deoxofluorination is sulfur tetrafluoride (SF₄). orgsyn.org The reaction involves treating a ketone, such as phenyl butyl ketone, with SF₄ to replace the carbonyl oxygen with two fluorine atoms, thereby producing this compound.

However, the use of SF₄ is fraught with challenges. The reagent is a toxic gas, and the reactions often require harsh conditions, such as high temperatures and pressures in sealed systems. orgsyn.orgchemistry-chemists.com The reactivity of the carbonyl group is a key factor; while aldehydes and alkyl ketones can be fluorinated, diaryl ketones are much less reactive and demand even more severe conditions, which raises safety concerns for large-scale production. orgsyn.org Hydrogen fluoride (B91410) (HF) is frequently used as both a catalyst and a solvent in these reactions. thieme-connect.de The strong affinity of sulfur for oxygen is the driving force for this transformation. acs.org Due to these issues, alternatives like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® were developed, though they also have limitations, such as thermal instability (DAST) or reduced reactivity with certain ketones. orgsyn.org

Reaction Optimization and Scalability Considerations

Optimizing the synthesis of phenyl ketones and ensuring scalability are critical for industrial applications. The drawbacks of reagents like SF₄ have spurred the development of safer, more stable, and easier-to-handle fluorinating agents. nih.gov One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), a crystalline solid with high thermal stability and resistance to hydrolysis, making it a superior alternative for industrial use. nih.gov

For the synthesis of phenyl ketones in general, process optimization often focuses on improving yields, simplifying purification, and minimizing side products. Patent literature reveals efforts to refine reaction conditions, such as temperature, reagent equivalents, and solvent choice, to achieve high yield and purity. google.com For instance, the controlled addition of a Grignard reagent to a starting material followed by reaction with an acylating agent at low temperatures can lead to high yields (>90%) and purity (>95%). google.com

Table 3: Example of Reaction Optimization for Phenyl Ketone Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Grignard Reagent Addition | - | Added at 30°C over 3 hours | Controlled reaction | google.com |

| Acylation Temperature | - | -10°C to 10°C | Minimized side reactions | google.com |

| Solvent | THF | Toluene | Both effective, choice can depend on work-up | google.com |

| Overall Result | - | - | Yield: 90%, Purity: >95% | google.com |

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways

The principal reaction pathways for phenyl perfluorobutyl ketone include nucleophilic additions to the carbonyl group, radical reactions, and nucleophilic substitutions.

The carbonyl carbon in this compound is highly electrophilic due to the polarization of the C=O bond, a characteristic enhanced by the attached perfluorobutyl group. This makes it a prime target for nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

The reversibility of this addition depends on the basicity of the nucleophile. Strong bases like hydride reagents and organometallic compounds (e.g., Grignard reagents) result in irreversible additions. masterorganicchemistry.com In contrast, weaker bases can participate in reversible addition reactions. masterorganicchemistry.com The rate of nucleophilic addition is accelerated by electron-withdrawing groups, such as the perfluorobutyl group, and can be sterically hindered by bulky substituents. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing Nucleophilic Addition to this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing Perfluorobutyl Group | Increases | Enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org |

| Steric Hindrance | Decreases | Bulky groups can impede the approach of the nucleophile to the carbonyl carbon. libretexts.org |

| Nucleophile Basicity | Affects Reversibility | Strong bases lead to irreversible reactions, while weak bases can be reversible. masterorganicchemistry.com |

Perfluorobutyl phenyl ketone can participate in radical reactions. For instance, the perfluorobutyl radical can be generated and subsequently react. One study demonstrated the addition of a perfluorobutyl radical to an α-aminoacrylate, initiated by indium, to synthesize a β-perfluorobutyl-α-amino ester. beilstein-journals.org Another example involves the oxidative C–O coupling of oximes with ketones, where a suggested radical mechanism includes the generation of an iminoxyl radical from an oxime anion under the influence of perfluorobutyl iodide. beilstein-journals.org The resulting perfluorobutyl radical then abstracts a hydrogen atom. beilstein-journals.org

Furthermore, research has shown the regio- and stereoselective anti-addition of a perfluoroalkyl group and a triflate group to alkynes using phenyl(perfluoroalkyl)iodonium triflates. nih.govacs.org This radical reaction can be initiated by copper(I) chloride and is applicable to various perfluoroalkyl groups, including perfluorobutyl. nih.govacs.org

Nucleophilic substitution reactions involving this compound are also a key aspect of its chemistry. These reactions involve a nucleophile replacing a leaving group on the molecule. The high reactivity of α-haloketones in nucleophilic substitutions makes them favorable reactants. sinica.edu.tw The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to reform the carbon-oxygen double bond. masterorganicchemistry.com

Advanced Mechanistic Investigations

More complex reaction mechanisms involving perfluoroalkyl ketones have been the subject of detailed studies, providing deeper insights into their chemical behavior.

Research into the enantioselective synthesis of perfluoroalkyl-substituted β-lactones has shed light on the reaction mechanism involving perfluoroalkyl ketones, including those with a C4F9 (perfluorobutyl) group. rsc.orgresearchgate.net Through an isothiourea-catalyzed reaction with symmetric anhydrides, these ketones undergo a [2+2] cycloaddition. rsc.orgresearchgate.net Density functional theory (DFT) computations and kinetic isotope effect studies have indicated that this transformation proceeds via a concerted asynchronous [2+2]-cycloaddition pathway, which is favored over a stepwise aldol-lactonization process. rsc.orgresearchgate.net This pathway demonstrates high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net

Table 2: Stereoselectivity in the Synthesis of Perfluoroalkyl-Substituted β-Lactones

| Perfluoroalkyl Group | Reaction Temperature | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|

| C2F5 | Room Temperature | up to >95:5 | up to >99:1 |

| C4F9 | Room Temperature | up to >95:5 | up to >99:1 |

| CF3 | -78 °C | up to >95:5 | up to >99:1 |

Source: rsc.orgresearchgate.net

The activation and functionalization of the strong carbon-fluorine (C-F) bonds in the perfluoroalkyl chain represent a significant area of research. bohrium.com Selective C(sp³)–F bond cleavage in fluoroalkyl ketones can be achieved through various strategies. One approach involves a carbene-initiated rearrangement, allowing for the synthesis of diverse α-heterocyclic fluoroalkyl ketones. nih.gov

Another innovative method demonstrates the selective functionalization of multiple C(sp³)–F bonds in polyfluoroalkylated ketones using S- and O-nucleophiles under transition-metal-free conditions. bohrium.com This process involves a cascade of C-S/C-O coupling, aromatization, and cyclization, leading to the cleavage of four or five C(sp³)–F bonds at different positions on the perfluoroalkyl chain. bohrium.com Mechanistic studies suggest a Cs2CO3-promoted/TBAB-assisted cleavage pathway. bohrium.com The development of visible-light photoredox catalysis has also enabled the selective carboxylation of C(sp³)–F bonds with CO2. bohrium.com

Redox Chemistry of Perfluorinated Ketones

The redox chemistry of perfluorinated ketones like this compound is characterized by distinct reduction and oxidation pathways, largely governed by the electronic properties of the perfluoroalkyl group.

Reduction Pathways to Secondary Alcohols

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. For perfluorinated ketones, the highly electrophilic nature of the carbonyl carbon facilitates this reaction. The most common method involves the use of hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

The general mechanism involves the nucleophilic addition of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This attack forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like water or alcohol) to yield the final product, a secondary alcohol. libretexts.orglibretexts.org In the case of this compound, this reduction yields 1-phenyl-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.

The reaction proceeds as follows:

Nucleophilic Attack: The hydride ion from the reducing agent attacks the electron-deficient carbonyl carbon of the this compound.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a mild acid or solvent to give the secondary alcohol. libretexts.org

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride but reacts violently with water and alcohols, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk Sodium borohydride is safer and can be used in alcoholic or aqueous solutions. libretexts.org Studies on similar perfluoroalkyl phenyl ketones have shown that they can be effectively reduced to the corresponding secondary alcohols in high yields. researchgate.net

| Reducing Agent | Typical Solvent | Reactivity |

| Sodium Borohydride (NaBH₄) | Water, Ethanol, Methanol (B129727) | Moderate, safer to handle |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | High, reacts violently with protic solvents |

Oxidation Pathways to Carboxylic Acids

Ketones are generally resistant to oxidation due to the absence of a hydrogen atom directly attached to the carbonyl carbon. libretexts.orglibretexts.org Unlike aldehydes, which are easily oxidized, ketones require harsh reaction conditions, such as strong oxidizing agents and elevated temperatures, to undergo oxidation. ncert.nic.in

The oxidation of a non-symmetrical ketone like this compound involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This cleavage can occur on either side of the carbonyl, leading to a mixture of carboxylic acids.

Pathway A: Cleavage of the bond between the carbonyl carbon and the phenyl group would yield benzoic acid and nonafluoropentanoic acid.

Pathway B: Cleavage of the bond between the carbonyl carbon and the perfluorobutyl group would also result in the formation of benzoic acid and a perfluorinated acid fragment.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically required for this transformation. ncert.nic.inlibretexts.org The reaction proceeds under vigorous conditions and often results in a mixture of products, making it less synthetically useful for specific preparations. libretexts.org

An alternative, milder method for ketone oxidation is the Baeyer-Villiger oxidation . This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.orgchemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com For this compound, two ester products are possible. The migratory aptitude of the groups attached to the carbonyl determines the major product. Following hydrolysis, this pathway could yield a combination of benzoic acid, phenol (B47542), nonafluoropentanoic acid, and 1,1,1,2,2,3,3,4,4-nonafluoropentan-2-ol, depending on which ester intermediate is formed and how it is cleaved.

| Oxidation Method | Reagents | Products from this compound | Conditions |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Mixture including Benzoic Acid and Nonafluoropentanoic Acid | Vigorous (e.g., high temperature) |

| Baeyer-Villiger Oxidation | mCPBA, then H₃O⁺/H₂O or OH⁻/H₂O | Mixture including Phenol, Benzoic Acid, Nonafluoropentanoic Acid | Mild |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of Phenyl perfluorobutyl ketone. By analyzing the spectra of different nuclei (¹H, ¹⁹F, ¹³C), a comprehensive picture of the molecule's connectivity and electronic structure can be assembled.

¹H NMR for Aromatic Proton Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed between δ 7.0 and 8.5 ppm. The protons on the phenyl ring are influenced by the electron-withdrawing nature of the adjacent perfluorobutyl ketone group, leading to a downfield shift compared to benzene (B151609) (δ 7.3 ppm). nih.gov

The five aromatic protons are chemically non-equivalent and exhibit a complex splitting pattern due to spin-spin coupling. The protons ortho to the carbonyl group (H-2, H-6) are the most deshielded and typically appear at the lowest field. The para proton (H-4) is expected to be the next most deshielded, followed by the meta protons (H-3, H-5).

The coupling between adjacent protons results in characteristic multiplets:

Ortho coupling (³JHH): Typically in the range of 7–10 Hz, observed between protons on adjacent carbons (e.g., H-2 and H-3). nih.gov

Meta coupling (⁴JHH): Smaller coupling, around 2–3 Hz, between protons separated by three bonds (e.g., H-2 and H-4). nih.gov

Para coupling (⁵JHH): Generally the smallest and often not resolved, occurring between protons on opposite sides of the ring (e.g., H-2 and H-5).

The interplay of these couplings results in a complex multiplet system for the aromatic protons, often appearing as overlapping doublets of doublets or triplets of doublets. nih.govnih.gov A high-resolution instrument is necessary to resolve these fine splitting patterns and accurately assign each proton.

Table 1: Expected ¹H NMR Data for the Aromatic Protons of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Ortho (H-2, H-6) | ~7.9 - 8.2 | Multiplet (dd) | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3 |

| Para (H-4) | ~7.6 - 7.8 | Multiplet (tt) | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3 |

| Meta (H-3, H-5) | ~7.5 - 7.7 | Multiplet (ddd) | ³JHH ≈ 7-8, ³JHH ≈ 7-8, ⁴JHH ≈ 2-3 |

Note: These are predicted values based on typical ranges for phenyl ketones. Actual values may vary.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which often exceeds 400 ppm. nist.govaist.go.jp This wide range allows for clear differentiation of fluorine atoms in slightly different electronic environments.

For the perfluorobutyl chain in this compound, three distinct signals are expected, corresponding to the terminal trifluoromethyl group (-CF₃), and the two non-equivalent difluoromethylene groups (-CF₂-).

-CF₃ group: This group typically resonates at the highest field (most shielded) in the perfluoroalkyl chain, often in the range of δ -80 to -86 ppm relative to CFCl₃.

-CF₂- groups: The two difluoromethylene groups will have distinct chemical shifts. The -CF₂ group adjacent to the carbonyl (α-CF₂) is expected to be the most deshielded of the perfluoroalkyl fluorines due to the electron-withdrawing effect of the carbonyl group, appearing further downfield. The next -CF₂ group (β-CF₂) will appear at a higher field.

Complex spin-spin coupling between the fluorine nuclei (²JFF, ³JFF, ⁴JFF) will lead to intricate splitting patterns for each signal. The terminal -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂ group. The internal -CF₂ groups will likely appear as complex multiplets due to coupling with fluorines on both adjacent carbons.

Table 2: Expected ¹⁹F NMR Data for this compound

| Fluorine Group | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| -CF₃ | ~ -81 | Triplet |

| -CF₂- (β to C=O) | ~ -125 | Multiplet |

| -CF₂- (α to C=O) | ~ -118 | Multiplet |

Note: These are predicted values based on typical ranges for perfluoroalkyl chains attached to carbonyl groups. Actual values may vary.

¹³C NMR for Carbonyl and Alkyl Environments

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the wide chemical shift range of ¹³C, it is common to observe separate signals for each unique carbon atom. wikipedia.orgrsc.org

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and is expected to appear at the lowest field in the spectrum, typically in the range of δ 185-195 ppm for a phenyl ketone with a highly electron-withdrawing group. re3data.org

Aromatic Carbons: The carbons of the phenyl ring typically resonate between δ 125 and 140 ppm. The carbon attached to the carbonyl group (ipso-carbon) is a quaternary carbon and often shows a weaker signal. The ortho, meta, and para carbons will have distinct chemical shifts. nih.gov

Perfluorobutyl Carbons: The carbons of the perfluorobutyl chain are strongly influenced by the attached fluorine atoms. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) is very large and results in the splitting of these carbon signals into complex multiplets. The chemical shifts for these carbons are typically found in the range of δ 105-120 ppm, often appearing as complex quartets and triplets due to coupling with multiple fluorine atoms.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Carbonyl (C=O) | ~185 - 195 | Triplet (due to ²JCF) |

| Aromatic (ipso) | ~130 - 135 | Singlet |

| Aromatic (ortho, meta, para) | ~128 - 134 | Singlet |

| -CF₂- (α to C=O) | ~110 - 120 | Triplet of triplets |

| -CF₂- (β to C=O) | ~105 - 115 | Triplet of quartets |

| -CF₃ | ~115 - 125 | Quartet of triplets |

Note: These are predicted values based on data for similar fluorinated ketones. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule, which aids in its identification and structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a molecular ion M⁺• with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular weight plus a proton. This technique is particularly useful for confirming the molecular mass of the compound.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron ionization is a high-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation. For this compound, several key fragmentation pathways are anticipated.

A primary fragmentation pathway for phenyl ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the alkyl chain. This results in the formation of a stable benzoyl cation. Another common fragmentation involves cleavage within the perfluoroalkyl chain.

Key expected fragments in the EI-MS of this compound include:

Benzoyl cation (C₆H₅CO⁺): This is often the base peak in the spectrum of phenyl ketones, with a mass-to-charge ratio (m/z) of 105.

Phenyl cation (C₆H₅⁺): Resulting from the loss of a CO group from the benzoyl cation, this fragment appears at m/z 77.

Perfluoroalkyl fragments: Cleavage of the C-C bonds within the perfluorobutyl chain can lead to various fluorinated fragments. For example, loss of the phenyl ketone group would result in a C₄F₇⁺ fragment (m/z 181). Loss of a CF₃ radical from the molecular ion would give a fragment at m/z 205.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 274 | Molecular Ion | [C₁₀H₅F₇O]⁺• |

| 205 | [M - CF₃]⁺ | [C₉H₅F₄O]⁺ |

| 181 | Perfluorobutyl cation | [C₄F₇]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Note: These are predicted fragmentation patterns based on the known behavior of phenyl ketones and perfluorinated compounds.

Infrared (IR) Spectroscopy for Carbonyl Frequencies and Structural Shifts

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. spectroscopyonline.com The precise position of this band is highly sensitive to the electronic environment of the carbonyl group. spectroscopyonline.com

In a typical saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹. orgchemboulder.compressbooks.pub However, in this compound, two opposing electronic effects influence this frequency:

Conjugation: The carbonyl group is conjugated with the phenyl ring. This delocalization of π-electrons slightly weakens the C=O double bond, causing a shift to a lower frequency (a decrease of 25-30 cm⁻¹). spectroscopyonline.comlibretexts.org Aromatic ketones, such as acetophenone, typically show this absorption band in the range of 1685-1690 cm⁻¹. spectroscopyonline.compressbooks.pub

Inductive Effect: The perfluorobutyl group (-C₄F₉) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect pulls electron density away from the carbonyl carbon, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber.

The final observed carbonyl frequency for this compound is a balance of these two effects, generally resulting in a value higher than that of a simple aromatic ketone but potentially lower than a highly fluorinated aliphatic ketone.

Table 1: Comparison of Typical Carbonyl (C=O) Stretching Frequencies

| Ketone Type | Example Compound | Typical C=O Frequency (cm⁻¹) | Primary Influencing Factor |

|---|---|---|---|

| Saturated Aliphatic Ketone | Acetone | ~1715 | Baseline (Alkyl groups) |

| Aromatic Ketone | Acetophenone | ~1690 | Conjugation (Lowers frequency) pressbooks.pub |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | ~1685 | Conjugation (Lowers frequency) pressbooks.pub |

| This compound | N/A | Predicted >1700 | Conjugation and Induction |

| Fluorinated Aliphatic Ketone | Hexafluoroacetone | >1780 | Inductive Effect (Raises frequency) |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Related Compounds

Studies on related perfluorophenyl-substituted compounds reveal key structural insights that can be extrapolated to this compound: mdpi.comresearchgate.net

Molecular Conformation: XRD can confirm the relative orientation of the phenyl ring and the perfluoroalkyl chain with respect to the carbonyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. In fluorinated aromatic compounds, unique interactions such as arene-perfluoroarene and halogen bonding can play a significant role, influencing the material's bulk properties. researchgate.net The crystal structures of phenyl diketopyrrolopyrrole derivatives show that subtle changes in substituents can lead to very different packing arrangements, favoring edge-to-face interactions over traditional π-stacking. rsc.org

Planarity and Torsion: The degree of twist between the phenyl ring and the plane of the carbonyl group can be precisely measured, providing insight into steric and electronic effects within the molecule.

Table 2: Example Crystal Data for a Related Perfluorophenyl Compound (H1)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂F₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3236(4) |

| b (Å) | 5.0117(2) |

| c (Å) | 27.6019(11) |

| β (°) | 98.1360(10) |

| Volume (ų) | 1414.00(10) |

Data derived from a study on 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one (H1). researchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A common approach would involve reversed-phase chromatography. mdpi.com

The key components of an HPLC analysis are:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) or a Phenyl-bonded silica (B1680970) column, is typically used. Phenyl phases can offer unique selectivity for aromatic compounds through π-π interactions. chromatographyonline.com

Mobile Phase: A polar mobile phase, consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compound from the column. mdpi.com The composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

UV Detection: this compound contains two chromophores—the phenyl ring and the carbonyl group—that absorb ultraviolet (UV) light. pan.olsztyn.pl A UV detector measures the absorbance of the eluent at a specific wavelength as it exits the column. youtube.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification. news-medical.net

Table 3: Typical HPLC-UV Parameters for Analysis of Aromatic Ketones

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or Phenyl, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min mdpi.com |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

| Detection Wavelength | ~240-260 nm (capturing phenyl absorbance) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for monitoring the progress of the chemical reactions used to synthesize this compound. uah.edu It allows for the separation and identification of volatile starting materials, intermediates, byproducts, and the final product in a reaction mixture. nih.gov

The process involves:

Separation (GC): A small sample of the reaction mixture is injected into the gas chromatograph. The components are vaporized and travel through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. Volatile, lower-boiling-point compounds generally elute first.

Identification (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a "molecular fingerprint" for identification.

By taking samples from the reaction vessel at different times, a chemist can use GC-MS to track the disappearance of starting materials and the appearance of the desired product, thereby determining when the reaction is complete. researchgate.net

Table 4: Hypothetical GC-MS Data for Monitoring a Synthesis Reaction

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |

|---|---|---|---|

| Benzene | 3.5 | 78, 51 | Starting Material/Solvent |

| Perfluorobutyryl chloride | 4.2 | 232, 119, 69 | Starting Material |

| This compound | 10.8 | 274, 197, 105, 77, 69 | Product |

| Biphenyl | 11.5 | 154, 77 | Byproduct |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.

In the context of fluorinated compounds, DFT has been used to unravel the mechanisms of reactions like photoinitiated aromatic perfluoroalkylations. figshare.com Such studies provide a detailed picture of the reaction steps, rationalizing experimental observations like quantum yield and product selectivity. figshare.com For other types of ketones, such as cyclopropyl (B3062369) ketones, DFT has been employed to investigate the mechanism of phosphine-catalyzed ring-opening reactions, comparing multiple potential pathways to identify the most favorable one. rsc.org These computational approaches analyze the formation of intermediates and transition states, offering a detailed understanding of the reaction's progression. rsc.org

A hypothetical DFT study on a reaction involving phenyl perfluorobutyl ketone, such as a nucleophilic addition to the carbonyl group, would likely focus on the energy barriers of transition states. The highly electron-withdrawing nature of the perfluorobutyl group would be a central feature of such a study.

Table 1: Representative Energy Barriers Calculated by DFT for Ketone Reactions (Hypothetical Data)

| Reaction Step | Reactant System | Calculated Parameter | Value (kcal/mol) |

| Nucleophilic Attack | This compound + Nucleophile | Activation Energy (ΔG‡) | 10.5 |

| Proton Transfer | Intermediate Complex | Activation Energy (ΔG‡) | 3.2 |

| Product Formation | Final Intermediate | Reaction Energy (ΔG) | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.

Computational Modeling of Electronic Effects and Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational modeling allows for the quantification of electronic effects, such as induction and resonance, and their impact on chemical reactivity. The perfluorobutyl group in this compound is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbonyl group.

Computational studies on fluorinated ketones have explored the relationship between the degree of fluorination and the electrophilicity of the carbonyl carbon. acs.org Increasing the fluorine substitution enhances the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org This effect has been quantified in studies of copper-catalyzed reactions involving symmetric fluorinated ketones, where a clear correlation between the level of fluorination and the reaction rate was observed. acs.orgacs.org

Quantum mechanical and molecular dynamics studies on fluorinated ketones as inhibitors of esterases have also highlighted the interplay between steric and reactivity effects, providing insights into how the electronic properties of these molecules govern their biological activity. ub.edu

Table 2: Calculated Electronic Properties of a Model Perfluorinated Ketone

| Property | Method | Calculated Value |

| Dipole Moment | DFT (B3LYP/6-31G) | 3.5 D |

| Mulliken Charge on Carbonyl Carbon | DFT (B3LYP/6-31G) | +0.65 e |

| LUMO Energy | DFT (B3LYP/6-31G*) | -1.2 eV |

Note: This table presents illustrative data for a generic perfluorinated ketone, as specific computational results for this compound were not available.

Simulation of Catalytic Processes

Computational simulations are invaluable for understanding and designing catalytic processes. They can be used to model the interaction of a substrate with a catalyst, elucidate the catalytic cycle, and predict the efficiency of a catalyst.

Other relevant research includes simulations of catalyst poisoning by ketones on platinum surfaces, which is important for understanding catalyst deactivation. nih.gov These studies combine experimental and theoretical approaches to investigate the adsorption and fragmentation of ketones on catalyst surfaces. nih.gov Such insights are crucial for developing robust catalytic systems for industrial applications.

Applications in Chemical Research and Industry Excluding Clinical/biological Dosage/safety

Reagents in Organic Synthesis

The reactivity of the carbonyl group, influenced by the strongly electron-withdrawing perfluorobutyl group, makes phenyl perfluorobutyl ketone a valuable reagent in various organic transformations. researchgate.net Ketones, in general, are considered fundamental and versatile building blocks in organic synthesis, enabling a wide array of chemical reactions. researchgate.netrsc.org

This compound serves as an important precursor in the synthesis of other fluorinated molecules. The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. core.ac.uknih.gov This has led to a significant focus on developing synthetic methods for organofluorine compounds, which are pivotal in the creation of innovative pharmaceuticals, materials, and agrochemicals. researchgate.net

Methods for synthesizing substituted phenyl perfluoroalkyl ketones, including the perfluorobutyl variant, have been developed. One such method involves the reaction between substituted phenylmagnesium halides and perfluorocarboxylic acids in tetrahydrofuran (B95107), yielding a range of useful fluorinated compounds. jlu.edu.cn These fluorinated ketones can then be used in subsequent reactions to build more complex fluorinated structures. For instance, α-fluorotricarbonyl derivatives, which share structural similarities, have been demonstrated as versatile building blocks for creating fluoro-acetophenone and other fluorinated derivatives through reactions with various nucleophiles. worktribe.com The synthesis of organofluorine compounds is a critical area of research, and fluorinated ketones are valuable intermediates in these processes. researchgate.net

Ketones are highly valued as starting materials for synthesizing structurally-enriched, complex molecules due to the vast number of synthetic transformations they can undergo. researchgate.netrsc.org this compound, with its distinct phenyl and perfluorobutyl moieties, can be utilized to construct larger, more intricate molecular architectures. These molecules are often inspired by natural products and serve as a source for identifying new bioactive compounds. rsc.org

The general utility of ketones as building blocks is well-established, allowing for a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Phenyl ketones are recognized as valuable intermediates in the synthesis of various derivatives, including phenoxyphenyl compounds used as fungicides. google.com The presence of the perfluorobutyl chain offers a unique handle for introducing fluorine-containing segments into larger molecules, a strategy often employed in drug discovery and materials science to fine-tune properties. researchgate.net

Materials Science and Specialty Chemicals

The incorporation of the perfluorobutyl group into a phenyl ketone structure imparts properties that are highly desirable in materials science, such as high thermal stability and chemical resistance. core.ac.uk

Fluorinated compounds are well-known for their exceptional thermal stability and chemical inertness, properties that stem from the strength of the carbon-fluorine bond. core.ac.uk Polymers containing fluorine, such as poly(aryl ether ketone)s (PAEKs), exhibit high thermal decomposition temperatures. nih.govresearchgate.net For example, the well-known high-performance polymer poly(ether ether-ketone) (PEEK) is one of the most thermally stable thermoplastics, with a continuous use temperature of 260°C and degradation onset temperatures between 575°C and 580°C. researchgate.netuclan.ac.uknih.gov

The introduction of fluorinated groups, such as trifluoromethyl groups, into the backbone of PAEKs has been shown to increase the thermal decomposition stability of the material, with 5% weight loss temperatures exceeding 520°C. nih.gov This high thermal stability makes fluorinated ketones and the materials derived from them suitable for applications in high-temperature environments. researchgate.net

Table 1: Thermal Properties of Selected High-Performance Polymers

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | 5% Thermal Decomposition Temperature (Td5%) |

|---|---|---|---|

| Poly(ether ether-ketone) (PEEK) | ~143 °C researchgate.net | ~343 °C researchgate.netuclan.ac.uk | >520 °C nih.gov |

| Poly(ether-ketone-ketone) (PEKK) | >154 °C researchgate.net | up to 360 °C researchgate.net | >500 °C researchgate.net |

Note: Data is compiled from various sources for representative polymers in the PAEK family. "PEK-Ins" refers to a specific class of poly(aryl ether ketone)s containing trifluoromethyl or trifluoromethoxy groups.

This compound and similar fluorinated ketones are relevant to the field of polymer chemistry, particularly in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). nih.govwright.edu These polymers are known for their excellent thermal, mechanical, and chemical resistance properties. core.ac.uk

The synthesis of novel PAEKs often involves the nucleophilic aromatic substitution polycondensation of bisphenol monomers with bisfluoro compounds. researchgate.net Fluorinated monomers can be incorporated to modify the properties of the resulting polymers. For example, introducing fluorine-containing side groups into the polymer structure can lead to several benefits:

Improved Solubility : The presence of bulky pendant groups can enhance the solubility of polymers in common organic solvents, which is advantageous for processing. nih.govresearchgate.net

Lower Dielectric Constant : The introduction of fluorine can increase the free volume within the polymer matrix, reducing the number of dipoles per unit volume and thereby lowering the dielectric constant. nih.gov This is a critical property for materials used in high-frequency and high-speed communication technologies. nih.gov

Enhanced Thermal Stability : As mentioned previously, fluorination often increases the thermal stability of polymers. nih.gov

Research has demonstrated that PAEKs containing trifluoromethyl groups exhibit good thermal and mechanical properties, with tensile strengths as high as 84 MPa and Young's moduli up to 2.9 GPa. nih.gov

The structure of this compound, featuring a hydrophobic and lipophobic perfluorobutyl "tail" and a more polar phenyl ketone "head," is analogous to the components of surfactants. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and for their stability in harsh chemical environments. digitellinc.com

Short-chain fluorinated surfactants, such as those based on a perfluorobutyl chain, are gaining attention as they are considered more environmentally friendly than their long-chain counterparts. researchgate.net A cationic fluorinated surfactant based on a perfluorobutyl group has been shown to exhibit very high surface activity, capable of reducing the surface tension of aqueous solutions to as low as 19.80 mN/m. researchgate.net This high surface activity is a hallmark of fluorinated surfactants. researchgate.net The unique properties of fluorinated compounds, including their low intermolecular interactions, result in surfaces with very low interfacial energies that are not easily wetted by water or oils. core.ac.uk While this compound itself may not be a surfactant, its structural motifs are highly relevant to the design and synthesis of novel fluorinated surfactants and specialty solvents with tailored properties.

Applications in Semiconductor Manufacturing

The manufacturing of semiconductors is a highly complex process that necessitates the use of specialized chemicals with unique properties to ensure the production of intricate and powerful electronic components. Per- and polyfluoroalkyl substances (PFAS), a category that includes fluorinated ketones like this compound, are essential in various stages of semiconductor fabrication. Their utility stems from a combination of chemical inertness, thermal stability, and specific performance attributes that are currently difficult to replicate with other classes of chemicals.

Fluorinated compounds are critical for creating the ultra-pure environments required for chip manufacturing, where even minute contamination can lead to the failure of entire batches of products. They are used in fluid handling components such as pipes, valves, and tank linings to prevent the contamination of the high-purity chemicals used throughout the fabrication process.

In the photolithography process, a crucial step where patterns are transferred onto a silicon wafer, PFAS materials are incorporated into photoresists to improve adhesion, durability, and thermal stability. Furthermore, fluorinated surfactants are used in etching and rinsing solutions to reduce surface tension and prevent the collapse of delicate patterns on the wafer. Given the unique properties of fluorinated ketones, this compound is suitable for these and other applications where high performance and purity are paramount. The semiconductor industry relies on the unique properties of fluoropolymers and other fluorinated chemicals to maximize chip yields and maintain process consistency.

Catalytic Applications (e.g., as ligands or substrates in catalytic cycles)

Perfluorinated ketones and their derivatives play important roles in modern catalysis, serving as substrates, catalysts, or precursors to catalytic species. The electron-withdrawing nature of the perfluorobutyl group in this compound significantly influences the reactivity of the carbonyl group, making it a valuable building block in various catalytic transformations.

Chiral Synthesis and Asymmetric Catalysis

Chiral ketones are highly valuable catalysts for the asymmetric epoxidation of unfunctionalized olefins. The catalytic cycle involves the in-situ generation of a chiral dioxirane (B86890) from the ketone, which then acts as the oxygen transfer agent. This methodology is a cornerstone of asymmetric synthesis, providing a route to enantiomerically enriched epoxides, which are versatile intermediates in the synthesis of complex molecules. While specific studies on this compound in this exact role are not detailed, the established reactivity of chiral ketones provides a strong precedent for its potential application in developing new catalytic systems. The design and synthesis of novel chiral catalysts is a continuous effort in chemical research to achieve new and efficient molecular transformations.

The synthesis of chiral γ-amino ketones, which are important building blocks for nitrogen-containing compounds, can be achieved through catalytic asymmetric umpolung reactions of imines, demonstrating another facet of ketone involvement in chiral synthesis.

Oxygen-Transfer Agent Precursors

As noted, ketones are effective precursors to dioxiranes, which are potent oxygen-transfer agents. In a catalytic cycle, a ketone reacts with an oxidant (such as potassium peroxymonosulfate, often referred to as Oxone) to form a dioxirane. This intermediate then transfers an oxygen atom to a substrate, such as an alkene to form an epoxide, regenerating the original ketone catalyst for the next cycle. Through 18O-labeling experiments, it has been confirmed that chiral dioxiranes are the key intermediates in these ketone-catalyzed epoxidation reactions. The high electrophilicity of the carbonyl carbon in this compound, induced by the perfluoroalkyl chain, facilitates the initial reaction with the oxidant, making it a potentially efficient precursor for such transformations.

Heat Transfer Fluids and Precision Cleaning Solvents

The unique physical properties of fluorinated ketones, including thermal stability, chemical inertness, low surface tension, and non-flammability, make them highly suitable for specialized industrial applications like heat transfer and precision cleaning.

Fluorinated ketones are a class of fluids used in heat transfer applications, particularly within the semiconductor industry for temperature control in processes like dry etching and thin-film deposition. These applications require fluids that can operate in closed-loop systems over a wide range of temperatures while remaining chemically inert and electrically non-conductive. The combination of a phenyl group and a perfluorobutyl chain gives this compound a set of properties, such as a specific boiling point and viscosity profile, that can be tailored for such demanding heat transfer tasks.

Table 1: Comparative Properties of Industrial Fluids Note: This table provides typical property ranges for classes of fluids and is for illustrative purposes. Specific values for this compound may vary.

| Property | Fluorinated Ketones | Perfluorocarbons (PFCs) | Hydrofluoroethers (HFEs) |

|---|---|---|---|

| Boiling Point Range (°C) | 30 - 100 | 50 - 180 | 30 - 100 |

| Dielectric Strength | High | High | High |

| Chemical Inertness | Excellent | Excellent | Excellent |

| Global Warming Potential (GWP) | Low to Moderate | High | Moderate |

In the realm of precision cleaning, fluorinated solvents are employed to remove contaminants like oils, greases, and particulates from high-value components in the aerospace, electronics, and medical device industries. Their low surface tension allows them to penetrate tight spaces and clean complex geometries effectively without damaging sensitive materials. This compound, as a member of this class, can function as an effective cleaning solvent, offering fast evaporation and leaving no residue.

Role in Advanced Analytical Chemistry (e.g., as standards or matrices)

In analytical chemistry, particularly for trace analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample "matrix" refers to all components of a sample other than the specific analyte of interest. These other components can interfere with the analysis, causing signal suppression or enhancement, collectively known as "matrix effects."

To accurately quantify an analyte, analytical standards are required. A well-characterized, high-purity, and stable compound can serve as an internal or external standard. Given its stability and unique mass spectrometric signature, this compound has the potential to be used as an internal standard in methods developed for the analysis of other fluorinated compounds. By adding a known amount of the standard to samples and calibration standards, variations in sample preparation and instrument response can be corrected.

Furthermore, in the development and validation of new analytical methods, researchers may create a "synthetic matrix" to mimic real-world samples. A compound like this compound could be a component of such a matrix when studying the behavior of other fluorinated analytes, helping to understand and mitigate potential matrix effects. The use of Standard Reference Materials (SRMs) containing known concentrations of analytes is crucial for validating these analytical methods and ensuring data quality.

Environmental Fate and Degradation Studies

Photodegradation Pathways

Photodegradation, the breakdown of molecules by light, is a primary degradation pathway for many chemical compounds in the environment. For fluorinated ketones, including Phenyl perfluorobutyl ketone, photolysis is considered a significant process, particularly in the atmosphere. nih.gov The presence of a carbonyl group in the molecule makes it susceptible to absorbing ultraviolet (UV) radiation, which can initiate chemical reactions leading to its degradation.

Upon absorption of UV radiation, the ketone group in this compound can be excited to a higher energy state. This excitation can lead to the cleavage, or scission, of the chemical bonds within the molecule. This process is a common fate for ketones and can proceed through various mechanisms, such as Norrish Type I and Type II reactions, which involve the breaking of the carbon-carbon bond adjacent to the carbonyl group. This bond cleavage results in the fragmentation of the parent molecule into smaller, reactive species. While specific studies on this compound are not available, the general principles of ketone photochemistry suggest that UV-induced chain scission is a likely and significant degradation pathway.

A direct consequence of the UV-induced chain scission of this compound is the potential release of smaller fluorinated molecules into the environment. The cleavage of the bond between the carbonyl group and the perfluorobutyl chain would generate perfluoroalkyl radicals. These highly reactive species can then participate in a variety of subsequent reactions in the atmosphere, potentially leading to the formation of other fluorinated compounds. For instance, the degradation of other fluorinated substances has been shown to produce a range of smaller fluorinated byproducts. acs.org The specific identity and fate of the fluorinated fragments released from this compound would depend on the specific environmental conditions, such as the presence of other atmospheric radicals and molecules.

Environmental Transport Mechanisms

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties. As a member of the broader class of PFAS, its transport is influenced by factors such as its volatility, water solubility, and potential for sorption to soil and sediment.

Short-chain PFAS, which would include this compound and its potential degradation products, are generally more mobile in the environment than their long-chain counterparts. nih.govacs.org Their higher water solubility and lower tendency to adsorb to soil and sediment particles facilitate their transport in aquatic systems. acs.orgnccoast.org This can lead to the contamination of surface water and groundwater.

Furthermore, volatile PFAS precursors can undergo long-range atmospheric transport, leading to their presence in remote regions far from their sources. nih.gov While the volatility of this compound itself may be limited, its formation from the atmospheric degradation of other precursor compounds or its release in aerosol form could contribute to its atmospheric transport. Once in the atmosphere, advection, dispersion, and deposition processes would govern its distribution. nccoast.org

Table 2: Key Factors Influencing the Environmental Transport of Short-Chain PFAS

| Factor | Influence on Transport |

| High Water Solubility | Enhances mobility in surface water and groundwater. nih.govacs.org |

| Low Adsorption Potential | Reduces retention in soil and sediment, promoting transport in water. nih.govacs.org |

| Atmospheric Transport of Precursors | Can lead to widespread distribution and deposition in remote areas. nih.gov |

| Advection and Dispersion | Drives the movement of the compound in air and water. nccoast.org |

Synthesis and Reactivity of Derivatives and Analogues

Perfluoroalkyl-Substituted β-Lactones

Perfluoroalkyl-substituted β-lactones are significant chiral building blocks. Their synthesis often involves catalytic, enantioselective methods to control the stereochemistry, which is crucial for their application in complex molecule synthesis.

A highly effective method for the enantioselective preparation of perfluoroalkyl-substituted β-lactones involves a [2+2] cycloaddition reaction catalyzed by the isothiourea catalyst, HyperBTM. rsc.org This reaction utilizes symmetric anhydrides as ammonium (B1175870) enolate precursors which then react with perfluoroalkyl ketones. rsc.orgst-andrews.ac.uk The process has been shown to be effective for a range of perfluoroalkyl groups, including trifluoromethyl (CF₃), pentafluoroethyl (C₂F₅), and nonafluorobutyl (C₄F₉). rsc.org

Research findings indicate that the reaction conditions are dependent on the specific perfluoroalkyl ketone used. For ketones substituted with pentafluoroethyl and nonafluorobutyl groups, the reaction proceeds with high diastereoselectivity and enantioselectivity at room temperature. rsc.orgst-andrews.ac.uk However, for trifluoromethyl-substituted ketones, optimal stereochemical control requires cooling the reaction to -78 °C. rsc.orgst-andrews.ac.uk This methodology provides access to a variety of β-lactones with excellent stereochemical purity. Density functional theory (DFT) computations suggest the reaction proceeds through a concerted asynchronous [2+2]-cycloaddition pathway. rsc.orgst-andrews.ac.uk

Table 1: Enantioselective Synthesis of Perfluoroalkyl-Substituted β-Lactones Data sourced from studies on isothiourea-catalyzed cycloadditions. rsc.orgst-andrews.ac.uk

| Perfluoroalkyl Group (RF) | Reaction Temperature | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|

| C₂F₅ | Room Temperature | up to >95:5 | up to >99:1 |

| C₄F₉ | Room Temperature | up to >95:5 | up to >99:1 |

| CF₃ | -78 °C | up to >95:5 | up to >99:1 |

Phenyl Ketone Derivatives with Modified Substituents

Modifying the substituents on either the phenyl ring or the perfluoroalkyl chain of phenyl ketone derivatives allows for the fine-tuning of their chemical and physical properties. These modifications are crucial for developing structure-activity relationships in fields like medicinal chemistry.

The synthesis of phenyl ketone derivatives with modified substituents can be achieved through various established organic reactions, such as Friedel-Crafts acylation. wikipedia.org More advanced methods, including N-heterocyclic carbene (NHC)-catalyzed reactions, have been employed to create complex fluorinated molecules like benzopyranones and 3-coumaranones from precursors containing perfluoroalkyl ketone moieties. nih.gov

The structure-reactivity relationship in fluorinated ketones is heavily influenced by the electronic effects of the fluorine atoms. nih.gov The high electrophilicity of the carbonyl carbon in perfluoroalkyl ketones makes them susceptible to nucleophilic attack. nih.govresearchgate.net This increased reactivity is a key factor in their function as transition-state analogue inhibitors of enzymes, such as carboxylesterases. nih.gov The inhibition mechanism often involves the formation of a stable tetrahedral adduct between a serine residue in the enzyme's active site and the ketone's carbonyl carbon. nih.gov

Quantum mechanical studies have shown that the inhibitory activity of these compounds is modulated by a balance between the intrinsic electrophilicity of the carbonyl carbon and the equilibrium between the ketone and its hydrated form. nih.gov Substituents on the aromatic ring that further withdraw electron density can enhance this electrophilicity, potentially leading to greater reactivity and biological activity. Conversely, steric hindrance introduced by bulky substituents may impede access to the active site, reducing efficacy. nih.gov

Table 2: Factors Influencing Reactivity of Fluorinated Phenyl Ketone Derivatives Based on principles from computational and reactivity studies. nih.gov

| Structural Modification | Effect on Reactivity | Underlying Principle |

|---|---|---|

| Increased length of perfluoroalkyl chain | Generally increases electrophilicity of carbonyl carbon | Inductive electron withdrawal by fluorine atoms |

| Electron-withdrawing group on phenyl ring | Increases electrophilicity of carbonyl carbon | Mesomeric and inductive effects |

| Electron-donating group on phenyl ring | Decreases electrophilicity of carbonyl carbon | Mesomeric and inductive effects |

| Bulky substituents near the carbonyl group | May decrease reaction rates | Steric hindrance impeding nucleophilic attack |

Other Fluorinated Aromatic Ketone Analogues

The principles governing the reactivity of phenyl perfluorobutyl ketone extend to a broader class of fluorinated aromatic ketone analogues. Comparative studies of these compounds provide valuable insights into their potential applications.

Comparative studies highlight that the presence and number of fluorine atoms adjacent to a ketone moiety dramatically increase the reactivity of the carbonyl group toward nucleophiles. researchgate.netmdpi.com This enhanced reactivity is a common feature among fluorinated ketones and is central to their primary application as potent inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases. researchgate.netmdpi.com The fluorinated ketone acts as an electrophilic "warhead" that forms a stable hemi(thio)ketal adduct with the active site residue of the enzyme. researchgate.net

The reactivity can be influenced by both steric and electronic effects. sapub.org For instance, in the synthesis of fluorinated cyclic ketones, the substrate's reactivity toward electrophilic fluorinating agents like Selectfluor® is governed by these combined effects. sapub.org Computational modeling of trifluoromethyl ketones (TFMKs) has demonstrated that their efficiency as enzyme inhibitors is directly related to the susceptibility of the ketone to nucleophilic attack. nih.gov This reactivity is significantly higher compared to their non-fluorinated counterparts, explaining the substantial difference in their biological activities. nih.gov

Applications for these compounds are predominantly in medicinal chemistry and drug discovery. mdpi.com Peptidyl fluoromethyl ketones, for example, are widely used as probes to study proteolytic activity and to design therapeutic agents for diseases involving proteases, such as cancer and viral infections. researchgate.netmdpi.com

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes